![molecular formula C19H22N4O B12918610 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl- CAS No. 89459-51-8](/img/structure/B12918610.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide is a synthetic compound belonging to the class of acridine derivatives. Acridines are known for their planar structure, which allows them to intercalate into DNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide typically involves multiple steps, starting from commercially available acridine derivatives. The key steps include:
Nitration: Introduction of a nitro group to the acridine ring.
Reduction: Conversion of the nitro group to an amino group.
Alkylation: Introduction of the dimethylaminoethyl side chain.
Carboxylation: Introduction of the carboxamide group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of high-pressure reactors for nitration and reduction steps, as well as continuous flow reactors for alkylation and carboxylation .
化学反応の分析
Types of Reactions
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted acridine derivatives, which can have different biological activities .
科学的研究の応用
9-Amino-N-(2-(dimethylamino)ethyl)-5-methylacridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a model compound to study DNA intercalation and its effects on DNA structure.
Biology: Investigated for its ability to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA processes in cancer cells.
作用機序
The mechanism of action of 9-Amino-N-(2-(dimethylamino
特性
CAS番号 |
89459-51-8 |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC名 |
9-amino-N-[2-(dimethylamino)ethyl]-5-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-6-4-7-13-16(20)14-8-5-9-15(18(14)22-17(12)13)19(24)21-10-11-23(2)3/h4-9H,10-11H2,1-3H3,(H2,20,22)(H,21,24) |
InChIキー |
GZQOFEOTVUDSLP-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)C(=C3C=CC=C(C3=N2)C(=O)NCCN(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


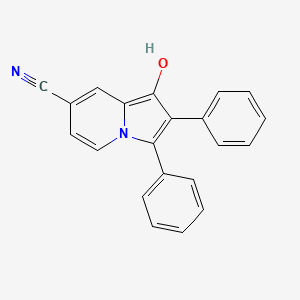
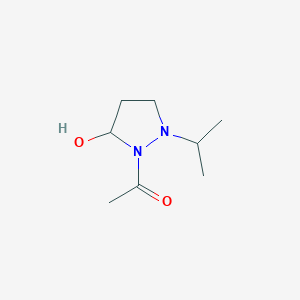
![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
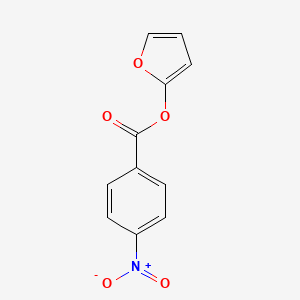
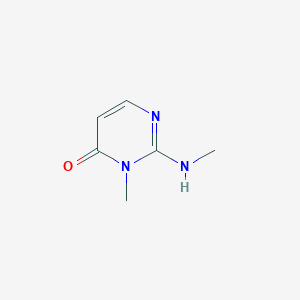
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)

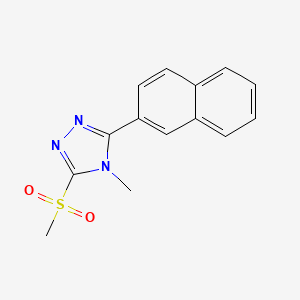
![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)

![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)
![(3S)-N-cyclopentyl-N-[(3,5-difluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12918604.png)

